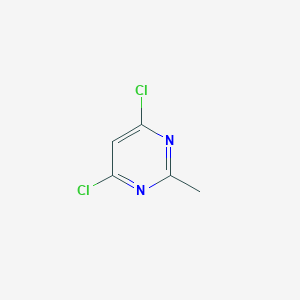

4,6-Dichloro-2-methylpyrimidine

Vue d'ensemble

Description

4,6-Dichloro-2-methylpyrimidine (CAS: 3932-19-2) is a halogenated pyrimidine derivative with a methyl substituent at the 2-position and chlorine atoms at the 4- and 6-positions. It serves as a critical intermediate in pharmaceutical synthesis, notably for the anticancer drug dasatinib . The compound is synthesized via cyclization of acetamidine hydrochloride with dimethyl malonate, followed by chlorination using phosphorus oxychloride (POCl₃). Optimized conditions yield up to 69.55% purity . Its reactivity at the 4- and 6-positions enables diverse functionalization, making it valuable in medicinal chemistry and materials science (e.g., OLEDs) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,6-Dichloro-2-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride in the presence of a base such as pyridine . Another method includes the use of diethyl malonate and acetamidine hydrochloride under ice-bath conditions, followed by heating and subsequent reactions to yield the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dichloro-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted pyrimidines.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and pharmaceutical activities .

Applications De Recherche Scientifique

Medicinal Chemistry

DCMP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are involved in the production of drugs targeting multiple health conditions.

Key Applications:

- Anticancer Agents : DCMP is used in the synthesis of Dasatinib, a drug approved for treating chronic myeloid leukemia. The compound's chlorinated structure enhances its biological activity against cancer cells .

- Antibiotics and Anti-inflammatory Drugs : It acts as a building block for various antibiotics and anti-inflammatory agents, demonstrating its versatility in drug development .

Case Study: Synthesis of 5-Amino Derivatives

A study synthesized several 5-substituted derivatives of DCMP to evaluate their biological properties. The most effective derivative exhibited significant inhibition of nitric oxide production in immune-activated cells, suggesting potential anti-inflammatory applications.

Agrochemicals

DCMP is instrumental in the formulation of agrochemicals, particularly pesticides and herbicides.

Key Applications:

- Pesticides and Herbicides : As an intermediate, DCMP contributes to the development of agrochemicals that enhance crop yields while minimizing environmental impact .

- Crop Protection : Its use in formulating safer pesticides helps reduce reliance on harmful chemicals, promoting sustainable agricultural practices.

Material Science

In material science, DCMP is utilized for developing novel materials with specific electronic or optical properties.

Key Applications:

- Dyes and Pigments : The compound is a precursor for azo dyes used in textiles. These dyes have been shown to have a lower environmental impact compared to traditional dyeing methods .

- Catalysts : DCMP is employed in synthesizing catalysts for various chemical reactions, enhancing reaction efficiency and selectivity .

Data Summary Table

| Application Area | Compound Name | Key Use | Biological Activity/Impact |

|---|---|---|---|

| Medicinal Chemistry | Dasatinib (via DCMP) | Cancer treatment | Targets chronic myeloid leukemia |

| Agrochemicals | Various pesticides (derived from DCMP) | Crop protection | Improves crop yields |

| Material Science | Azo dyes (from DCMP derivatives) | Textile coloration | Reduced environmental impact |

| Catalysts | Various catalytic compounds | Chemical reactions | Increases efficiency |

Environmental Considerations

The synthesis of DCMP has evolved to address environmental concerns associated with traditional chlorination reagents. Recent methods utilize triphosgene instead of more toxic alternatives like phosphorus oxychloride (POCl₃), making the production process safer and more environmentally friendly .

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-2-methylpyrimidine largely depends on its derivatives and the specific biological targets they interact with. For instance, in the case of Dasatinib, the compound inhibits specific tyrosine kinases, which are involved in the signaling pathways that regulate cell growth and proliferation . The inhibition of these kinases can lead to the suppression of cancer cell growth.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Pyrimidines

Electronic and Steric Influence on Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine atoms at 4/6 positions activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr). Methyl groups at the 2-position are mildly electron-donating, slightly deactivating the ring but providing steric protection .

- Methylsulfonyl (in 4,6-dichloro-2-(methylsulfonyl)pyrimidine) is strongly electron-withdrawing, enhancing reactivity at the 2-position. This enables selective displacement of the sulfone group by amines under basic conditions .

Steric Effects :

- Bulky substituents (e.g., 4-(trifluoromethoxy)phenyl in ) reduce reactivity at adjacent positions, directing reactions to less hindered sites. This is critical in cross-coupling reactions for drug candidates .

- Methoxymethyl groups () introduce steric bulk but also increase solubility, balancing reactivity and practicality in synthesis.

Activité Biologique

4,6-Dichloro-2-methylpyrimidine (CAS No. 1780-26-3) is a heterocyclic compound that has garnered attention due to its biological activity and utility as a pharmaceutical intermediate. This compound is primarily recognized for its role in the synthesis of various bioactive molecules, particularly in the development of cancer therapies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position. Its molecular formula is CHClN, and it has a molecular weight of approximately 175.01 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 175.01 g/mol |

| Melting Point | 64-66 °C |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

One of the most significant aspects of this compound is its role as an intermediate in the synthesis of Dasatinib, a drug approved for treating chronic myeloid leukemia (CML). Dasatinib functions as a potent inhibitor of BCR-ABL tyrosine kinase, which is crucial for the proliferation of cancer cells in CML patients. The synthesis pathway involves converting 4,6-dihydroxy-2-methylpyrimidine into this compound through chlorination reactions using reagents such as phosgene or triphosgene .

The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins involved in cell signaling pathways. These interactions can lead to the inhibition of cancer cell growth and proliferation.

Case Studies

- Synthesis and Efficacy : Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can enhance its potency against leukemia cells .

- Pharmacological Studies : In vivo studies involving animal models have indicated that compounds derived from this compound can significantly reduce tumor size and improve survival rates when administered in conjunction with other chemotherapeutic agents .

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Effective against various cancer cell lines |

| In vivo efficacy | Reduced tumor size; improved survival rates |

| Mechanistic studies | Inhibition of BCR-ABL signaling pathway |

Synthesis Methods

The synthesis of this compound has been optimized to minimize environmental impact while maximizing yield. Traditional methods involved toxic reagents like phosphorus oxychloride (POCl3), but newer methods utilize triphosgene, which is considered safer and more environmentally friendly .

Example Synthesis Procedure

- Starting Material : Begin with 4,6-dihydroxy-2-methylpyrimidine.

- Chlorination : Treat with triphosgene in the presence of dimethylaniline under reflux conditions.

- Purification : Isolate the product through recrystallization from suitable solvents.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4,6-dichloro-2-methylpyrimidine from its hydroxyl precursor?

- Methodology : Start with 4,6-dihydroxy-2-methylpyrimidine and employ chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Key parameters include reaction temperature (80–110°C), stoichiometric excess of chlorinating agent, and extended reaction times (6–12 hours). Post-synthesis, neutralize excess reagents with sodium hydroxide (10% w/v) and purify via recrystallization from methanol or chloroform .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization. Solubility data indicates preferential dissolution in methanol and chloroform at elevated temperatures, with low water solubility (<1 mg/mL). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (¹H/¹³C) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust; employ solvent-based handling to minimize aerosol formation. Store at 0–6°C in airtight containers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure of this compound?

- Methodology : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*). Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Validate against experimental UV-Vis spectra. Note that exact-exchange terms improve accuracy for thermochemical properties like ionization potentials .

Q. How can X-ray crystallography resolve structural ambiguities in substituted derivatives of this compound?

- Methodology : Use SHELX software for structure refinement. Collect high-resolution data (λ = 0.71073 Å, 100 K) and analyze intermolecular interactions (e.g., Cl···N contacts <3.1 Å). For planar derivatives, assess deviations via root-mean-square (RMS) fitting. Reference crystallographic data for analogous pyrimidines .

Q. What role does this compound play in synthesizing semiconducting single-walled carbon nanotubes (SWCNTs)?

- Methodology : Functionalize SWCNTs via π-π stacking using polyfluorene derivatives containing the pyrimidine moiety. Optimize dispersion in toluene or THF with sonication (30–60 min). Characterize via Raman spectroscopy (G/D band ratio) and UV-NIR absorption to assess selectivity for large-diameter SWCNTs .

Q. How do solvent effects influence nucleophilic substitution reactions at the 4- and 6-chloro positions?

- Methodology : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Kinetic studies (GC-MS monitoring) reveal faster substitution in DMF due to stabilized transition states. Use DFT to model solvent dielectric effects on activation barriers .

Q. What spectroscopic techniques are critical for characterizing reaction intermediates of this compound?

- Methodology : Combine ¹⁹F NMR (for trifluoromethoxy derivatives) and LC-MS for tracking intermediates. For photochemical reactions (e.g., UV-mediated synthesis), in-situ IR spectroscopy monitors bond cleavage/formation .

Q. How can researchers resolve contradictions in reported melting points or solubility data?

- Methodology : Re-evaluate purity via DSC (differential scanning calorimetry) and elemental analysis. Cross-reference synthesis protocols: impurities like residual hydroxyl precursors (from incomplete chlorination) may lower observed melting points .

Q. What strategies enable regioselective functionalization of this compound for heterocyclic drug intermediates?

Propriétés

IUPAC Name |

4,6-dichloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMUTBLUWQGTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284149 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-26-3 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-2-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.